2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxazaborocane ring, which is further substituted with a bromo-fluorophenyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 3-bromo-2-fluoroaniline with boronic acid derivatives under specific conditions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling process, optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acids or esters.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a fluorophenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and bases like potassium carbonate for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, boronic acids, and esters, depending on the specific reaction and conditions used.
Scientific Research Applications
2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its boron content, which is useful in boron neutron capture therapy.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a useful tool in enzyme inhibition and as a catalyst. The pathways involved often include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for its reactivity and function.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-fluorophenyl)methanol
- (3-Bromo-2-fluorophenyl)methanamine hydrochloride
- (3-Bromo-2-fluorophenyl)methanamine
Uniqueness
2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical properties compared to other boron-containing compounds
Properties
IUPAC Name |
2-(3-bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BBrFNO4/c1-15-5-9(16)18-12(19-10(17)6-15)7-3-2-4-8(13)11(7)14/h2-4H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSHLJSRMPWZEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=CC=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BBrFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746339 |
Source
|
Record name | 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257647-82-7 |
Source
|
Record name | 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1257647-82-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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